2-(2,2-Dimethylpropyl)azetidine
Description
Contextualization of Four-Membered Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry Research
Four-membered nitrogen-containing heterocycles, particularly azetidines, are pivotal structural motifs in modern organic synthesis and medicinal chemistry. nih.govrsc.orgrsc.orgnumberanalytics.com Initially considered esoteric relatives of the more studied aziridines (three-membered rings) and pyrrolidines (five-membered rings), azetidines have carved out a significant niche. rsc.orgacs.org Their unique four-membered scaffold, embedding a polar nitrogen atom, is a privileged structure found in numerous bioactive molecules and natural products. rsc.orgrsc.org
In medicinal chemistry, the rigid and defined three-dimensional structure of the azetidine (B1206935) ring is highly advantageous for drug design. enamine.netnih.gov This conformational rigidity can lead to higher binding affinity with biological targets due to a reduced entropic penalty upon binding. enamine.net Consequently, azetidine moieties are incorporated into a diverse array of therapeutic agents, including anticancer, antibacterial, antiviral, and anti-inflammatory drugs. ontosight.ainih.gov Prominent examples of pharmaceuticals containing the azetidine ring include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib. rsc.org
In organic synthesis, azetidines serve as versatile building blocks. nih.govmagtech.com.cn The inherent ring strain of the four-membered ring makes them susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines that would be challenging to synthesize otherwise. rsc.orgrsc.org Furthermore, recent advancements have provided numerous methods for the synthesis and functionalization of the azetidine core, expanding their utility for creating complex molecular architectures and compound libraries for drug discovery. rsc.orgmagtech.com.cnresearchgate.netrsc.org
Overview of Azetidine Ring Strain and Its Influence on Chemical Reactivity and Stability in Research Contexts
The chemical behavior of azetidines is largely dictated by their significant ring strain. rsc.orgrsc.orgresearchwithrutgers.com A four-membered ring deviates substantially from the ideal tetrahedral bond angle of 109.5°, leading to angle and torsional strain. The ring strain of azetidine is approximately 25.4 kcal/mol, a value that is intermediate between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidine (B122466) (5.4 kcal/mol). rsc.org
This intermediate level of strain endows azetidines with a unique combination of stability and reactivity. They are generally stable enough for isolation and handling under standard laboratory conditions, unlike some more labile three-membered rings. rsc.orgrsc.org However, the stored energy in the ring can be released under appropriate reaction conditions, making them reactive synthons. rsc.orgresearchwithrutgers.com The strain facilitates ring-opening reactions through the cleavage of the C-N or C-C bonds, a property extensively exploited in synthetic chemistry. rsc.orgnih.gov This reactivity can be triggered by various reagents, including nucleophiles and Lewis acids, or through photochemical methods. rsc.orgresearchgate.net
The stability of the azetidine ring can, however, be a concern in certain contexts, such as in medicinal chemistry, where undesired decomposition pathways can occur. nih.gov For instance, acid-mediated intramolecular ring-opening has been observed in specific N-substituted azetidines. nih.gov
| Ring System | Number of Atoms | Heteroatom | Ring Strain (kcal/mol) |
| Aziridine | 3 | Nitrogen | 27.7 |
| Azetidine | 4 | Nitrogen | 25.4 |
| Oxetane | 4 | Oxygen | 24.7 |
| Thietane | 4 | Sulfur | 19.6 |
| Pyrrolidine | 5 | Nitrogen | 5.4 |
| Cyclobutane | 4 | None | 26.4 |
This table presents a comparison of the approximate ring strain for azetidine and related cyclic compounds. rsc.org
Historical Development of Azetidine Chemistry as a Research Field
The history of azetidine chemistry began in 1888 with its first synthesis. rsc.org However, for many years, azetidines received considerably less attention from the chemical community compared to their three-membered (aziridine) and five-membered (pyrrolidine) counterparts, and particularly in comparison to the medicinally crucial β-lactams (azetidin-2-ones). acs.org The perceived difficulty in synthesizing the strained four-membered ring and its initially limited known applications contributed to this relative obscurity. acs.orgnih.gov
A turning point in the field was the discovery of naturally occurring azetidine-containing compounds, most notably azetidine-2-carboxylic acid, which was isolated in 1955. magtech.com.cntaylorandfrancis.com This discovery, along with the realization that the azetidine scaffold possesses desirable properties for medicinal chemistry, sparked a significant increase in research interest. rsc.orgnih.gov
The latter half of the 20th century and the early 21st century have witnessed remarkable advances in the synthetic methodologies for creating and functionalizing azetidine rings. rsc.orgrsc.org Innovations in cycloaddition reactions, ring-expansion/contraction strategies, and C-H functionalization have made a wide variety of substituted azetidines more accessible. rsc.orgrsc.orgorganic-chemistry.org These developments have solidified the role of azetidines as important building blocks in modern chemistry. nih.govmagtech.com.cn
Rationale for Focused Academic Research on 2-(2,2-Dimethylpropyl)azetidine as a Representative Azetidine Derivative
While many studies focus on azetidines bearing functional groups that directly participate in biological interactions or further chemical transformations, the study of derivatives with simple alkyl substituents, such as this compound, is crucial for understanding the fundamental principles of the ring system. The 2,2-dimethylpropyl group, also known as a neopentyl group, is a sterically bulky and non-polar substituent.
Focused academic research on a representative compound like this compound is driven by several key rationales:
Probing Steric Effects: The large neopentyl group at the 2-position of the azetidine ring provides an excellent model to study the influence of steric hindrance on the ring's properties. Researchers can investigate how this bulk affects the ease of synthesis, the conformational preferences of the ring, its stability, and its reactivity in ring-opening or functionalization reactions.
Developing Synthetic Methods: Establishing efficient synthetic routes to sterically hindered azetidines like this one is a challenge that drives methodological innovation. researchgate.net Methods developed for its synthesis, for example, via the reduction of a corresponding β-lactam or through novel cycloaddition approaches, can often be generalized to a broader range of complex, substituted azetidines. acs.orgwikipedia.org
Understanding Structure-Property Relationships: By systematically comparing the physical and chemical properties (e.g., basicity, spectroscopic data, reaction kinetics) of this compound with less hindered analogues (e.g., 2-methylazetidine (B154968) or unsubstituted azetidine), a clearer understanding of structure-property relationships can be established. This fundamental knowledge is invaluable for the rational design of more complex azetidine-containing molecules in fields like drug discovery. nih.gov
Scaffold for Further Elaboration: While simple itself, the this compound core can serve as a starting point for the synthesis of more complex molecules. The nitrogen atom can be functionalized to introduce a wide variety of substituents, leading to new chemical entities whose properties are modulated by the fixed, bulky group at the 2-position. chemrxiv.org
In essence, this compound serves as a fundamental research tool. Its study contributes to the foundational knowledge base of heterocyclic chemistry, enabling chemists to better predict and control the behavior of this important class of compounds in more complex and applied settings.
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)6-7-4-5-9-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
VEEXSRTUECBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,2 Dimethylpropyl Azetidine and Analogous Systems
Strategies for Azetidine (B1206935) Ring Construction with Emphasis on C2-Substitution
The construction of the azetidine ring, a four-membered nitrogen-containing heterocycle, has been approached through various synthetic strategies. These methods are crucial for accessing a wide range of functionalized azetidines, which are valuable scaffolds in medicinal chemistry. acs.org Key strategies include cycloaddition reactions and intramolecular cyclizations, each offering distinct advantages for introducing substituents at the C2-position.
Cycloaddition Approaches
Cycloaddition reactions represent a powerful and atom-economical approach to azetidine synthesis. chemrxiv.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic product. mdpi.com For azetidine synthesis, [2+2] and [3+1] cycloadditions are particularly relevant.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction has traditionally faced limitations, but recent advancements using visible-light photocatalysis have expanded its scope. chemrxiv.orgacs.orgnih.gov
Visible-light-mediated aza-Paternò-Büchi reactions often employ an iridium photocatalyst to facilitate the [2+2] cycloaddition between oximes and alkenes. nih.govchemrxiv.org This approach is characterized by its operational simplicity and mild reaction conditions. nih.gov For instance, the Schindler group has developed methods using visible light triplet energy transfer for both intramolecular and intermolecular [2+2] cycloadditions to produce highly functionalized azetidines. springernature.com These reactions can proceed with a broad range of alkenes, offering a versatile route to diverse azetidine products. nih.govspringernature.com
A notable strategy involves the use of 2-isoxazoline-3-carboxylates as oxime surrogates, which can be activated by a visible-light photocatalyst to react with various alkenes. rsc.orgresearchgate.net This method overcomes some of the challenges associated with the photoreactivity of traditional imine precursors. chemrxiv.orgresearchgate.net Furthermore, the development of visible-light-mediated aza-Paternò-Büchi reactions of acyclic ketone-derived sulfonylimines with activated alkenes has provided access to 2,2-disubstituted monocyclic azetidines, which can be subsequently deprotected to yield free N-H azetidines. acs.org
The mechanism of the aza-Paternò-Büchi reaction can be influenced by the nature of the imine substituent. For example, switching from oximes to sulfonylimines can change the initial bond-forming step from C-C to C-N, mitigating steric limitations and allowing for the formation of 2,2-disubstituted azetidines. acs.org
| Catalyst | Reactants | Product Type | Key Features |
| Iridium photocatalyst | Oximes and Alkenes | Functionalized azetidines | Visible-light mediated, mild conditions, broad alkene scope. nih.govchemrxiv.org |
| Iridium photocatalyst | 2-Isoxazoline-3-carboxylates and Alkenes | Functionalized azetidines | Overcomes limitations of traditional imine precursors. rsc.orgresearchgate.net |
| Visible light | Acyclic ketone-derived sulfonylimines and Activated alkenes | 2,2-disubstituted monocyclic azetidines | Access to previously inaccessible azetidines. acs.org |
Metal-catalyzed [2+2] cycloadditions provide a pathway to azetines, which are unsaturated precursors to azetidines. nih.gov These reactions typically involve the cycloaddition of imines and alkynes. nih.gov For example, Lewis acid-catalyzed stepwise [2+2] cycloadditions of iminopyruvates with aryl alkynes have been reported to generate 2-azetines. nih.gov
The synthesis of azetines can also be achieved through visible-light-mediated [2+2] cycloadditions of alkynes and oximes. researchgate.netchemrxiv.org This approach can lead to either 1-azetines or 2-azetines, depending on the reaction conditions and the substrates used. researchgate.net The formation of 2-azetines occurs via an intermolecular [2+2] cycloaddition through triplet energy transfer from a photocatalyst. researchgate.net These azetine intermediates can then be further functionalized to produce a variety of substituted azetidines.
Copper-catalyzed enantioselective [3+1]-cycloaddition reactions have emerged as a powerful tool for the synthesis of chiral azetidines. nih.gov These reactions offer a route to highly substituted and enantioenriched azetidine scaffolds. One notable example is the copper-catalyzed boryl allylation of azetines, which allows for the difunctionalization of the azetine ring to create two new stereogenic centers with high enantioselectivity. acs.org This method provides access to chiral 2,3-disubstituted azetidines, which have been challenging to synthesize using other methods. acs.org
Another approach involves the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. nih.gov This reaction provides a direct route to enantioenriched exo-imido azetidines under mild conditions.
More recently, a photo-induced copper-catalyzed radical [3+1] annulation of aliphatic amines with alkynes has been developed. nih.gov This process involves the generation of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization leads to the formation of the azetidine ring. nih.gov This method is notable for its ability to construct azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Cu/bisphosphine | Azetines, Bis(pinacolato)diboron, Allyl carbonates | Chiral 2,3-disubstituted azetidines | High enantioselectivity, difunctionalization. acs.org |
| Chiral N,N'-dioxide/Mg(II) | Donor-acceptor aziridines, Isocyanides | Enantioenriched exo-imido azetidines | Mild conditions, high enantioselectivity. nih.gov |
| Copper photocatalyst | Aliphatic amines, Alkynes | Substituted azetidines | Radical cascade cyclization, forms complex quaternary centers. nih.gov |
Intramolecular Cyclization Pathways
Intramolecular cyclization is a common and effective strategy for the synthesis of the azetidine ring. frontiersin.orgacs.org This approach typically involves the formation of a carbon-nitrogen bond through the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.
One method involves the cyclization of γ-chloroamines. For example, 2-(trifluoromethyl)azetidines can be synthesized through the intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines. nih.gov Another strategy utilizes the cyclization of β-amino alcohols. This can be achieved through a multi-step sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure to yield diversely substituted N-aryl-2-cyanoazetidines. nih.gov
The use of chiral auxiliaries can provide stereocontrol in these cyclizations. For instance, chiral tert-butanesulfinamides have been employed in a general and scalable method to produce enantioenriched C2-substituted azetidines. acs.org This approach involves the condensation of 3-chloropropanal (B96773) with the chiral auxiliary, followed by organometallic addition and intramolecular chloride substitution to form the azetidine ring with high diastereoselectivity. acs.org
Lanthanide catalysts have also been shown to promote the intramolecular aminolysis of epoxides to form azetidines. Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) catalyzes the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines, tolerating a variety of functional groups. frontiersin.orgnih.gov
Ring contraction reactions provide an alternative and powerful pathway to substituted azetidines. rsc.org A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org This one-pot reaction proceeds via nucleophilic addition to the carbonyl group followed by a Favorskii-type rearrangement. A variety of nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the azetidine product. acs.orgorganic-chemistry.org This method is particularly attractive due to the ready availability of the N-sulfonyl-2-pyrrolidinone starting materials. acs.orgorganic-chemistry.org
Another example of a ring contraction approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. While this is a ring expansion of the azetidine, the synthesis of the initial azetidine can be part of a one-pot sequence that starts with a ring-forming reaction. acs.org
| Starting Material | Reagents | Product Type | Key Features |
| α-bromo N-sulfonylpyrrolidinones | Potassium carbonate, Nucleophiles (alcohols, phenols, anilines) | α-carbonylated N-sulfonylazetidines | One-pot, robust, incorporates various nucleophiles. acs.orgorganic-chemistry.org |
| γ-chloro-(trifluoromethyl)amines | Base | 2-(trifluoromethyl)azetidines | Intramolecular nucleophilic substitution. nih.gov |
| cis-3,4-epoxy amines | La(OTf)3 | Substituted azetidines | Catalytic, regioselective intramolecular aminolysis. frontiersin.orgnih.gov |
| 3-chloropropanal and chiral tert-butanesulfinamide | Organometallic reagents, Base | Enantioenriched C2-substituted azetidines | Scalable, high diastereoselectivity. acs.org |
Ring Modification and Functionalization of Pre-existing Azetidines
These methods start with a pre-formed four-membered ring or a bicyclic precursor and modify it to achieve the desired substitution pattern.
The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a common and effective route to azetidines. rsc.orgmagtech.com.cn This approach is valuable because a vast number of β-lactams are accessible through well-established methods like the Staudinger ketene-imine cycloaddition. researchgate.netresearchgate.net Various reducing agents can accomplish this transformation, with the choice of reagent influencing the outcome.
Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been reported to reduce N-substituted azetidin-2-ones to the corresponding azetidines rapidly and in good yields, typically with retention of the stereochemistry of ring substituents. publish.csiro.au However, diborane reductions can sometimes lead to reductive ring cleavage, forming 3-aminopropanol derivatives as byproducts, a side reaction not observed with alane. publish.csiro.au Other reagents like LiAlH₄ can also be used, but their reactivity can be less predictable, sometimes favoring ring fission over carbonyl reduction, particularly for β-lactams with N-aryl or other electron-withdrawing groups. acs.org
Table 3: Comparison of Reducing Agents for Azetidin-2-ones
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Good yields, rapid reaction publish.csiro.au | Can cause ring cleavage to form amino alcohol byproducts. publish.csiro.au |
| Alane (AlH₃) | Ether | Good yields, avoids ring cleavage products. publish.csiro.au | --- |
A highly innovative method for preparing 1,3-disubstituted azetidines is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) and its derivatives. acs.orgnih.gov These strained bicyclic compounds are reactive precursors that undergo facile ring-opening upon treatment with nucleophiles. researchgate.netsci-hub.se
A general and rapid method involves reacting ABB with organometallic reagents, such as Grignard reagents or organozinc compounds, in the presence of a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyst. acs.orgnih.govorganic-chemistry.org This reaction breaks the central C-N bond of the bicycle, allowing for the concurrent introduction of the organometallic R-group at the C3 position and a nucleophilic component from the reaction medium at the N1 position. The scope of this reaction is broad, tolerating the introduction of primary, secondary, and even bulky tertiary alkyl groups, as well as vinyl and benzyl (B1604629) groups, in good yields. sci-hub.se This makes it a particularly attractive route for synthesizing sterically hindered compounds like 2-(2,2-Dimethylpropyl)azetidine from the appropriate neopentyl-Grignard reagent.
Alkylation of Primary Amines with Bis-triflates
A direct and effective method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with bis-triflates derived from 2-substituted-1,3-propanediols. organic-chemistry.orgnih.gov This one-pot procedure is advantageous as it avoids the common side reaction of elimination of the alkylating agent. nih.gov The methodology's scope has been explored with a variety of 2-substituted-1,3-propanediols and amine nucleophiles, demonstrating its versatility in creating a diverse range of azetidine derivatives. nih.gov
The general transformation can be represented as follows:
A representative scheme for the synthesis of 1,3-disubstituted azetidines via alkylation of primary amines with bis-triflates.This approach is particularly relevant for the synthesis of analogs of this compound, where the primary amine would be substituted with the desired group for the final N-substituted product.
Aziridine (B145994) to Azetidine Rearrangements
The ring expansion of aziridines to azetidines offers another strategic pathway to this four-membered heterocyclic system. magtech.com.cn This rearrangement can be promoted through various means, including the use of Lewis acids or biocatalysts. chemrxiv.orgresearchgate.net One notable example involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol, which proceeds through an aziridine intermediate that subsequently rearranges to the corresponding azetidine. researchgate.net
Recent advancements have also demonstrated a biocatalytic one-carbon ring expansion of aziridines to azetidines. chemrxiv.orgnih.govacs.org This enzymatic approach utilizes a laboratory-evolved variant of cytochrome P450 and exhibits exceptional stereocontrol, offering a powerful tool for the asymmetric synthesis of chiral azetidines. chemrxiv.orgnih.govacs.org The reaction proceeds via a organic-chemistry.orgnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate. chemrxiv.orgnih.gov This method has been shown to be scalable, enabling the gram-scale production of enantioenriched azetidines. nih.gov
| Rearrangement Method | Catalyst/Reagent | Key Features | Reference |
| Chemical Rearrangement | Sodium Borohydride | Proceeds via an aziridine intermediate. | researchgate.net |
| Biocatalytic Rearrangement | Engineered Cytochrome P450 | Highly enantioselective, proceeds via organic-chemistry.orgnih.gov-Stevens rearrangement. | chemrxiv.orgnih.govacs.org |
Stereoselective and Enantioselective Synthesis of this compound and its Chiral Analogs
The development of stereoselective and enantioselective methods for the synthesis of chiral 2-substituted azetidines is of significant importance for applications in medicinal chemistry and asymmetric catalysis. nih.govdntb.gov.uaacs.org
Chiral Auxiliary-Mediated Approaches (e.g., Chiral tert-Butanesulfinamides)
A robust and scalable method for the preparation of enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides as a chiral auxiliary. acs.orgnih.gov This approach offers access to a broad range of azetidines with aryl, vinyl, allyl, and both branched and linear alkyl substituents at the C2 position. acs.orgnih.gov The use of the inexpensive and readily available Ellman tert-butanesulfinamide auxiliary provides strong chiral induction and can be easily cleaved after the formation of the azetidine ring. acs.org
The synthesis involves a three-step sequence starting from 3-chloropropanal and the chiral tert-butanesulfinamide. acs.orgnih.gov The resulting diastereomers are often separable by standard chromatography, leading to enantiopure azetidine products. acs.orgnih.gov This method has been successfully applied on a gram-scale, demonstrating its practicality for producing significant quantities of chiral azetidines. acs.orgnih.gov
Asymmetric Catalysis in Azetidine Synthesis
Asymmetric catalysis provides a powerful strategy for the enantioselective synthesis of chiral azetidines. nih.govdntb.gov.uaresearchgate.netbham.ac.uk Chiral azetidine derivatives themselves can serve as effective ligands in asymmetric catalysis. nih.govresearchgate.netbham.ac.uk For instance, single enantiomer 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands for copper-catalyzed Henry reactions, yielding products with high enantiomeric excess. nih.gov
Furthermore, copper-catalyzed enantioselective difunctionalization of azetines has emerged as a method for accessing chiral 2,3-disubstituted azetidines. nih.gov This reaction installs both a boryl and an allyl group across the double bond of the azetine with high regio-, enantio-, and diastereoselectivity. nih.gov The resulting versatile boryl and allyl functionalities can be further transformed into a variety of useful chiral azetidines. nih.gov
| Catalytic System | Reaction Type | Key Outcome | Reference |
| Copper/Chiral Azetidine Ligand | Henry Reaction | High enantiomeric excess in the nitroaldol product. | nih.govbham.ac.uk |
| Copper/Bisphosphine | Boryl Allylation of Azetines | Enantioselective synthesis of 2,3-disubstituted azetidines. | nih.gov |
Scalable Synthetic Approaches for Research Applications
The development of scalable synthetic routes to substituted azetidines is crucial for their application in research and development. acs.orgnih.gov A notable example is the three-step synthesis of enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides, which has been demonstrated to be effective on a gram scale. acs.orgnih.gov The process, which can be performed with a single purification of the protected azetidine product, offers a practical solution for obtaining significant quantities of these valuable building blocks. acs.orgnih.gov The scalability of this method makes it particularly attractive for medicinal chemistry programs and other research endeavors requiring substantial amounts of material. acs.org
Protecting Group Strategies for the Azetidine Nitrogen Atom and Exocyclic Functionalities
In the synthesis of complex molecules containing the azetidine moiety, the strategic use of protecting groups is essential. The azetidine nitrogen, being a secondary amine, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations.
Commonly used protecting groups for the azetidine nitrogen include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.
In the context of the chiral auxiliary-mediated synthesis of 2-substituted azetidines, the tert-butanesulfinamide group not only serves as a chiral director but also as a protecting group for the azetidine nitrogen. acs.org This protecting group can be efficiently removed under mild acidic conditions. acs.org
For exocyclic functionalities, such as hydroxyl or amino groups on the substituent at the C2 position, standard protecting group strategies are employed. The choice of protecting group should be orthogonal to the one used for the azetidine nitrogen, allowing for selective deprotection and functionalization at different sites of the molecule.
Chemical Reactivity and Derivatization of 2 2,2 Dimethylpropyl Azetidine
Strain-Driven Reactivity Profiles of the Azetidine (B1206935) Core
The reactivity of azetidines is primarily driven by a significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain means that the azetidine ring, while stable enough for handling, can be selectively activated to undergo ring-opening or functionalization reactions under appropriate conditions. rsc.org
The presence of the 2-(2,2-dimethylpropyl) substituent, a sterically bulky neopentyl group, can influence the regioselectivity of reactions involving the azetidine ring but does not fundamentally alter the strain-driven reactivity profile. This inherent strain is the driving force behind many of the functionalization, ring-opening, and ring-expansion reactions discussed below, as cleavage of a C-N or C-C bond within the ring relieves this energetic strain.
Functionalization Reactions of the Azetidine Ring
Functionalization of the pre-formed azetidine ring is a key strategy for synthesizing more complex derivatives. For a 2-substituted azetidine such as 2-(2,2-dimethylpropyl)azetidine, reactions can be directed to the nitrogen atom or the carbon atoms of the ring.
C-H Functionalization
While methods like palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination are used for the synthesis of the azetidine ring itself, the direct functionalization of C-H bonds on a pre-existing 2-alkyl-substituted azetidine core is a more targeted approach to derivatization. rsc.org Such reactions allow for the introduction of new functional groups onto the ring without disturbing the core structure. For instance, directing groups on the nitrogen atom can facilitate regioselective metalation and subsequent reaction at specific C-H bonds of the azetidine ring.
Direct Lithiation and Electrophilic Trapping
A powerful method for the functionalization of the azetidine ring at the C2 position (α- to the nitrogen) is through direct lithiation followed by quenching with an electrophile. nih.gov This process typically requires the nitrogen atom to be protected with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) or thiopivaloyl group, which enhances the acidity of the adjacent C-H proton. nih.gov
The reaction proceeds by treating the N-protected azetidine with a strong organolithium base, like sec-butyllithium (s-BuLi), which selectively removes the proton at the C2 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles.
| Electrophile | Product Type | Example Electrophiles |
|---|---|---|
| Alkyl Halides | 2,2-Disubstituted Azetidines | Methyl iodide, Benzyl (B1604629) bromide |
| Carbonyl Compounds | α-Hydroxyalkyl Azetidines | Acetone |
| Carboxylic Acid Derivatives | 2-Acylazetidines | Boc anhydride (Boc₂O) |
This sequence allows for the introduction of diverse substituents at the carbon adjacent to both the nitrogen and the existing 2-(2,2-dimethylpropyl) group, creating a quaternary stereocenter. nih.gov
Nucleophilic Displacement Reactions
Nucleophilic displacement reactions on the azetidine ring that preserve the core structure typically involve a leaving group at the C3 position. While direct displacement on an unsubstituted ring is uncommon, a hydroxyl group at C3 can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a nucleophile can lead to the formation of a 3-substituted azetidine via an Sₙ2 mechanism. This strategy is crucial for introducing functionalities at a position remote from the existing substituent.
Diastereoselective Alkylation and Acylation
For chiral azetidines, or those bearing a chiral auxiliary on the nitrogen, alkylation and acylation reactions can proceed with a high degree of diastereoselectivity. The inherent rigidity of the four-membered ring allows for effective stereochemical control. rsc.org
A common strategy involves the use of a chiral auxiliary attached to the azetidine nitrogen. This auxiliary directs the approach of the electrophile after the formation of an enolate or an equivalent nucleophilic species at the C2 position. For example, the α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been shown to be highly diastereoselective. rsc.org A similar principle can be applied to this compound by first introducing a suitable activating group at C2 (like a nitrile or ester) and a chiral group on the nitrogen. Deprotonation followed by the addition of an alkylating or acylating agent then proceeds with a facial bias imposed by the chiral director. rsc.org
| Reaction Type | Key Feature | Typical Reagents | Outcome |
|---|---|---|---|
| Diastereoselective Alkylation | Chiral auxiliary on Nitrogen | 1. Strong base (e.g., LDA) 2. Alkyl halide (e.g., Benzyl bromide) | Formation of one diastereomer in excess |
| Diastereoselective Acylation | Chiral auxiliary on Nitrogen | 1. Strong base (e.g., LDA) 2. Acyl chloride | Formation of one diastereomer in excess |
Ring Opening and Ring Expansion Reactions of this compound
The inherent strain of the azetidine ring makes it susceptible to reactions that involve cleavage of the ring. These transformations are often promoted by acids or electrophilic activation of the nitrogen atom and can lead to either linear amines or larger heterocyclic structures.
Ring Opening Reactions: Activation of the azetidine nitrogen, typically through protonation by a Brønsted acid or coordination to a Lewis acid, facilitates nucleophilic attack and subsequent ring opening. iitk.ac.innih.gov The regioselectivity of the attack (at C2 vs. C4) depends on the substitution pattern and the reaction conditions. For a 2-substituted azetidine, nucleophilic attack often occurs at the less sterically hindered C4 position, leading to a γ-substituted amine. However, under conditions that favor an Sₙ1-type mechanism, attack may occur at the more substituted C2 position via a stabilized carbocationic intermediate. rsc.org
A variety of nucleophiles can be employed in these reactions:
Alcohols: Lewis acid-mediated ring-opening of N-tosylazetidines with alcohols provides γ-amino ethers. iitk.ac.in
Halides: Reagents like pyridine-HF (Olah's reagent) can open the ring to produce γ-fluorinated amines. rsc.org
Organotrifluoroborates: In a transition-metal-free process, these reagents can act as carbon nucleophiles to form new C-C bonds. rsc.org
Ring Expansion Reactions: Azetidines can also serve as synthons for larger, more complex heterocyclic systems through ring expansion reactions. These reactions leverage the strain release of the four-membered ring to drive the formation of five-, six-, or even seven-membered rings.
For instance, 2,2-disubstituted azetidine carbamates have been shown to undergo a rapid, acid-mediated ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.orgimperial.ac.uk This transformation proceeds via intramolecular attack of the carbamate oxygen onto the activated azetidinium ion. Another example involves the intramolecular N-alkylation of azetidines bearing a 3-hydroxypropyl side chain at the 2-position, which, after activation, forms a bicyclic azetidinium intermediate that can be opened by nucleophiles to yield mixtures of pyrrolidines and azepanes.
Nucleophilic Ring Opening with Specific Reagents (e.g., Halides)
While azetidines are generally stable, their reactivity towards nucleophiles is significantly enhanced upon activation of the ring nitrogen, typically through quaternization to form an azetidinium salt. This process increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring cleavage.
The regioselectivity of the nucleophilic attack on a 2-substituted azetidinium salt—whether it occurs at the C2 or C4 position—is a critical aspect of its reactivity. In many cases involving sterically undemanding substituents, the reaction follows a standard SN2 pathway, with the nucleophile attacking the less-substituted C4 position. However, for azetidinium salts bearing a substituent at the C2 position, such as an aryl or a bulky alkyl group like the 2,2-dimethylpropyl group, the outcome can be different.
Research on 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts has shown that nucleophilic ring-opening with halide ions from tetrabutylammonium salts (Bu₄NX) can preferentially occur at the more substituted C2 carbon. semanticscholar.orgrsc.orgrsc.orgnih.gov This site-selective reaction provides a pathway to tertiary alkyl halides. For instance, the reaction of a 2-(o-tolyl)azetidinium derivative with tetrabutylammonium fluoride (Bu₄NF) yielded the corresponding tertiary alkyl fluoride, with the fluoride ion attacking the C2 position. rsc.orgrsc.org This preference for C2 attack in α,α-disubstituted azetidinium ions is considered to be intrinsically favored, influenced by steric repulsions within the azetidine ring that direct the nucleophile to the quaternary carbon. rsc.org
The choice of nucleophile and reaction conditions can influence the product distribution. Studies have demonstrated that various halide sources can effectively open the azetidinium ring. researchgate.net
| Entry | Halide Source | Solvent | Temperature (°C) | Product(s) | Yield (%) | Selectivity (C2:C4 attack) |
|---|---|---|---|---|---|---|
| 1 | Bu₄NF | THF | 60 | C2-Fluorinated | 71 | 95:5 |
| 2 | Bu₄NCl | THF | 60 | C2-Chlorinated | 68 | 94:6 |
| 3 | Bu₄NBr | THF | 60 | C2-Brominated | 55 | 93:7 |
| 4 | Bu₄NI | THF | 60 | C2-Iodinated | 49 | 92:8 |
Transition Metal-Catalyzed Ring Opening
Transition metal catalysis offers a powerful and versatile alternative for the ring-opening of azetidines, enabling a range of transformations that are often difficult to achieve through other means. Catalysts based on palladium and gold have been particularly effective in promoting the cleavage of the C-N bonds within the strained four-membered ring.
Palladium-Catalyzed Reactions: Palladium(0) complexes can catalyze the ring-opening of 2-substituted azetidines via an oxidative addition step, forming a C(sp³)–Pd bond. acs.org This intermediate can then undergo various cross-coupling reactions. Palladium(II)-catalyzed intramolecular C–H amination has also been developed as an efficient method for synthesizing functionalized azetidines. rsc.orgacs.org This process involves the reductive elimination from an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org While this is a formation method, the principles of C-N bond activation are relevant to ring-opening reactivity. In some cases, attempts to form palladium complexes with 2,4-cis-disubstituted azetidines have resulted in spontaneous ring-opening, suggesting the ring's susceptibility to cleavage upon coordination to the metal center. chemrxiv.org
Gold-Catalyzed Reactions: Gold catalysts have proven effective for the ring-opening of specifically functionalized azetidines. For example, 2-alkynylazetidines undergo a gold-promoted nucleophilic attack by alcohols. researchgate.netacs.org This reaction proceeds through the activation of the alkyne moiety by the gold catalyst, followed by an attack from the alcohol nucleophile and subsequent ring-opening of the azetidine. The result is the formation of δ-amino-α,β-unsaturated ketones in good yields. acs.org This methodology highlights how a substituent on the azetidine ring can be used as a handle to direct metal-catalyzed ring-opening reactions.
Rearrangement Processes Leading to Larger Heterocycles
The strain energy of the azetidine ring can be a driving force for rearrangement reactions that lead to the formation of larger, more stable heterocyclic systems, most commonly five-membered pyrrolidines. These ring expansion processes can be initiated under various conditions, including the presence of Lewis acids or through the rearrangement of suitably functionalized azetidines.
One common strategy involves the rearrangement of 2-(halomethyl)azetidines. Heating these compounds can induce a stereospecific ring enlargement to provide 3-halopyrrolidines. researchgate.net This transformation is thought to proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the expanded pyrrolidine (B122466) ring. researchgate.net
Lewis acids can also promote the ring expansion of azetidines. For instance, treatment of azetidine-2-carboxaldehyde acetals with chloroalane has been shown to convert them into 2,3,4-substituted pyrrolidines. bham.ac.uk Additionally, acid-mediated intramolecular ring-opening has been observed in certain N-substituted aryl azetidines, where a pendant amide group acts as an internal nucleophile, leading to a rearranged lactam product. nih.gov This highlights the potential for intramolecular decomposition pathways that result in ring expansion, particularly under acidic conditions. nih.gov
Cycloaddition Reactions Involving this compound as a Component or Precursor
Cycloaddition reactions are a cornerstone of synthetic chemistry for building cyclic molecules. In the context of this compound, such reactions typically involve its unsaturated precursor, 2-(2,2-dimethylpropyl)azetine. The carbon-carbon double bond in the strained 2-azetine ring is highly reactive and can participate in various cycloaddition reactions to construct more complex polycyclic and heterocyclic scaffolds. nih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): The olefinic bond in 2-azetines allows them to act as dienophiles in Diels-Alder reactions. nih.govwikipedia.orgorganic-chemistry.org When reacted with a conjugated diene, the 2-azetine undergoes a [4+2] cycloaddition to form a fused bicyclic system containing a six-membered ring fused to the azetidine core. The reactivity of the azetine as a dienophile is enhanced by its ring strain. nih.gov
[2+2] Cycloadditions: 2-Azetines can also participate in [2+2] cycloadditions with highly reactive species like ketenes. This reaction leads to the formation of a fused [2.2.0]-bicyclic compound containing an azetidine ring fused to a four-membered lactam ring. nih.gov Furthermore, under photochemical conditions, 2-azetines can undergo [2+2] photodimerization, reacting with another molecule of the azetine to form dimers. acs.org
[3+2] Cycloadditions: These reactions are valuable for creating fused five-membered rings. 2-Azetines can react with 1,3-dipoles, such as nitrile oxides, to rapidly generate complex fused heterocycles containing both a four- and a five-membered ring. nih.gov
| Cycloaddition Type | Reactant Partner | Resulting Structure |
|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene | Fused Azetidine-Cyclohexene System |
| [2+2] Cycloaddition | Ketene | Fused Azetidine-Lactam Bicyclic System |
| [2+2] Photodimerization | Another 2-Azetine Molecule | Azetidine Dimer |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Fused Azetidine-Heterocycle System |
Transformation of Unsaturated Azetidine Precursors (Azetines) to Saturated Derivatives
The synthesis of this compound can be achieved from its corresponding unsaturated precursor, 2-(2,2-dimethylpropyl)azetine. The conversion of the carbon-carbon double bond of the azetine into a single bond is a key transformation for accessing the saturated azetidine scaffold. This can be accomplished through several methods, including catalytic hydrogenation and radical additions.
Catalytic Hydrogenation: A straightforward method for saturating the azetine ring is through catalytic hydrogenation. The exposure of N-protected 2-azetines to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst effectively reduces the double bond to yield the corresponding cis-disubstituted saturated azetidine. nih.gov
Radical Additions: Radical addition reactions provide a powerful tool for the simultaneous saturation and functionalization of the azetine ring. For example, a thiol-ene type reaction, involving the photochemical addition of thiols to 2-azetines, proceeds via a radical mechanism. chemrxiv.org This anti-Markovnikov hydrothiolation not only saturates the double bond but also installs a thiol group at the C3 position, leading to valuable 2,3-disubstituted azetidines. chemrxiv.orgresearchgate.net The stereoselectivity of this addition is influenced by the steric bulk of the substituent at the C2 position. chemrxiv.org
Copper-Catalyzed Difunctionalization: More advanced methods for transforming azetines into highly functionalized azetidines have also been developed. A highly enantioselective copper-catalyzed boryl allylation of 2-azetines allows for the installation of both a boryl and an allyl group across the double bond. acs.org This reaction creates two new stereogenic centers and provides access to chiral 2,3-disubstituted azetidines, which are challenging to synthesize by other means. acs.org
Advanced Spectroscopic Characterization of 2 2,2 Dimethylpropyl Azetidine
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in 2-(2,2-Dimethylpropyl)azetidine. The spectrum is characterized by absorption bands corresponding to specific bond vibrations.
N-H Stretch: A key feature for a secondary amine like this compound would be the N-H stretching vibration, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene (B1212753) groups.
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the aliphatic amine is typically found in the 1000-1250 cm⁻¹ range.
General FTIR data for substituted azetidines show characteristic absorptions in these regions. rsc.org
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H | Bend | 1350 - 1470 |
Raman spectroscopy provides information that is complementary to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the C-C skeletal vibrations of the neopentyl group and the azetidine (B1206935) ring would be expected to produce strong signals in the Raman spectrum. Raman spectroscopy can also be used to study hydrogen bonding in detail. capes.gov.br
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₉N), the molecular weight is 141.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141. Key fragmentation patterns would likely include:
Loss of a tert-butyl group: A prominent peak would be expected at m/z = 84 ([M-57]⁺), resulting from the cleavage of the bond between the methylene bridge and the quaternary carbon, which forms a stable tert-butyl cation.
Ring Fragmentation: The azetidine ring can undergo various fragmentation pathways, leading to smaller charged fragments characteristic of four-membered ring systems.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to four or more decimal places, which can be used to confirm the elemental formula (C₉H₁₉N) with high confidence. rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Azetidine |
| Neopentane (2,2-Dimethylpropane) |
| 2,2-Dimethylpentane |
| L-Azetidine-2-carboxylic acid |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₉H₁₉N), HRMS can distinguish its exact mass from other ions with the same nominal mass. In positive-ion mode, the molecule is typically observed as the protonated species, [M+H]⁺.
The theoretical exact mass of the neutral molecule and its protonated form are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N). This high-precision measurement, often with sub-ppm accuracy, provides strong evidence for the compound's molecular formula, a critical first step in its identification. nih.gov Modern Fourier Transform Mass Spectrometry (FT-MS) instruments, such as FT-ICR or Orbitrap analyzers, are capable of achieving the resolution required for such determinations. nih.gov
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| Neutral Molecule (M) | C₉H₁₉N | 141.15175 |
| Protonated Molecule [M+H]⁺ | C₉H₂₀N⁺ | 142.15958 |
This interactive table provides the calculated exact mass for the neutral and protonated forms of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the protonated molecule at m/z 142.2) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms. The study of fragmentation patterns in nitrogen heterocycles is a well-established method for structure determination. acs.org
For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield several key fragments. A primary and highly characteristic fragmentation pathway for compounds containing a neopentyl (2,2-dimethylpropyl) group is the loss of a tert-butyl radical, leading to a highly stable tert-butyl cation. docbrown.info In this molecule, the most prominent fragmentation is anticipated to be the cleavage of the C-C bond between the azetidine ring and the neopentyl side chain.
Expected fragmentation pathways include:
Loss of the neopentyl group: Cleavage of the exocyclic C-C bond can result in a fragment corresponding to the protonated azetidine ring or related structures.
Loss of a tert-butyl group: A major fragmentation pathway is the loss of a methyl group from the parent ion to form a stable carbocation, resulting in a base peak at m/z 57 for neopentane. docbrown.info A similar loss from the side chain of this compound is highly probable.
Ring opening: The strained four-membered azetidine ring can undergo cleavage, leading to various acyclic fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Formula |
| 142.2 | 85.1 | C₄H₉ (57.1 Da) | [C₅H₁₁N]⁺ |
| 142.2 | 71.1 | C₅H₁₁ (71.1 Da) | [C₄H₉N]⁺ |
| 142.2 | 57.1 | C₆H₁₂N (98.1 Da) | [C₄H₉]⁺ (tert-butyl cation) |
This interactive table outlines the predicted fragmentation pattern for protonated this compound in an MS/MS experiment.
Electronic Spectroscopy
Luminescence and Fluorescence Spectroscopy for Excited State Dynamics
Luminescence and fluorescence are emission processes where a molecule returns to its electronic ground state from an excited state by emitting a photon. nih.gov For a molecule to be fluorescent, it must typically contain a fluorophore—a structural motif capable of significant light absorption and emission.
Saturated heterocyclic compounds like this compound are not intrinsically fluorescent as they lack the necessary conjugated π-electron systems to produce significant emission in the visible range. mdpi.comresearchgate.net However, the azetidine ring can play a crucial role when attached to a fluorophore. The strained, rigid structure of the azetidine ring can limit non-radiative decay pathways (such as those involving twisted intramolecular charge transfer, or TICT), thereby enhancing the fluorescence quantum yield of the attached chromophore. escholarship.orgnih.gov This makes azetidine a valuable substituent in the design of highly emissive fluorescent probes. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
The this compound molecule possesses a stereogenic center at the C2 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers, (R)-2-(2,2-Dimethylpropyl)azetidine and (S)-2-(2,2-Dimethylpropyl)azetidine. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful methods for studying chiral molecules.
ECD measures the differential absorption of left- and right-circularly polarized light. An ECD spectrum provides information about the absolute configuration of a chiral molecule. For an enantiomerically pure sample of this compound, an ECD spectrum would show characteristic positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum-chemical calculations, the absolute configuration of the enantiomer can be unambiguously assigned. While chiral HPLC is often used to determine the enantiomeric excess (ee) of substituted azetidines, ECD provides direct insight into the three-dimensional arrangement of the atoms. acs.org
Advanced Spectroscopic Techniques for Gas-Phase Studies
To obtain highly detailed information about the intrinsic properties of this compound, free from solvent effects, advanced gas-phase spectroscopic techniques can be employed. These methods often combine laser spectroscopy with mass spectrometry.
Resonant Two-Photon Ionization (R2PI): In R2PI, a tunable laser excites the molecule to a specific excited electronic state. A second photon then ionizes the molecule from this excited state. By scanning the laser wavelength and monitoring the ion signal, a UV spectrum of the cold, isolated molecule is obtained with high resolution. This can reveal fine details about the molecule's vibrational structure in its excited state.
Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is similar to R2PI, but instead of detecting ions, the fluorescence emitted from the excited state is monitored. upv.es This provides complementary information about the excited state's lifetime and vibrational structure.
UV-UV Hole-Burning Spectroscopy: This technique is used to distinguish between different conformers of a molecule that may coexist in the gas phase. A "pump" laser is fixed on a specific absorption band of one conformer, depleting its ground state population. A second "probe" laser is then scanned. When the probe laser scans over absorptions belonging to the same conformer, a dip (or "hole") is observed in the spectrum. This allows for the separation of the spectral features of individual conformers, enabling a detailed study of the molecule's conformational landscape.
Computational Chemistry and Theoretical Studies on 2 2,2 Dimethylpropyl Azetidine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-(2,2-dimethylpropyl)azetidine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of organic molecules. researchgate.netnih.govcityu.edu.hknih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimal three-dimensional structure. researchgate.net These calculations yield key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Furthermore, DFT provides insights into the electronic structure. The distribution of electron density can be visualized, and properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's reactivity and stability. nih.gov Additionally, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Substituted Azetidine (B1206935)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.9 D |
| Note: These are representative values for a substituted azetidine and are intended for illustrative purposes. |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for molecular properties. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. For this compound, high-level ab initio calculations could be employed to obtain very precise values for its energy, geometry, and vibrational frequencies.
Conformational Analysis and Energy Minimization of the Azetidine Ring
Computational methods can be used to perform a relaxed scan of the potential energy surface by systematically changing key dihedral angles, such as those defining the ring pucker and the orientation of the side chain. mdpi.comyoutube.com For each conformation, the energy is calculated, allowing for the identification of energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Table 2: Example of Relative Energies of Azetidine Ring Puckering Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| Puckered 1 | 20° | 0.0 |
| Planar | 0° | 3.5 |
| Puckered 2 | -20° | 0.0 |
| Note: These are hypothetical values to illustrate the energy differences between planar and puckered conformations of an azetidine ring. |
Mechanistic Studies of Reaction Pathways
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions involving azetidines. researchgate.net By modeling the reaction pathways, it is possible to understand how reactants are converted into products, including the identification of transient intermediates and transition states.
Transition State Characterization and Activation Energy Calculations
For any proposed reaction mechanism involving this compound, computational methods can be used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. nih.govnih.gov The geometry of the TS provides crucial information about the bonding changes that occur during the reaction.
Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) of the reaction. doubtnut.commdpi.com A lower activation energy implies a faster reaction rate. These calculations are vital for comparing different potential reaction pathways and determining the most likely mechanism.
Reaction Coordinate Analysis and Potential Energy Surfaces
A reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), maps the entire path from the transition state down to the reactants and products. This confirms that the identified transition state indeed connects the desired reactants and products.
The potential energy surface (PES) provides a comprehensive view of the energy of the system as a function of the geometric coordinates of the atoms. By mapping out the PES for a reaction of this compound, chemists can visualize the entire reaction landscape, including reactant and product valleys, transition state saddle points, and any intermediate energy wells. This detailed understanding of the PES is invaluable for rationalizing experimental observations and for designing new reactions with improved efficiency and selectivity.
Solvent Effects on Reaction Mechanisms
The solvent environment can significantly influence the course and outcome of chemical reactions by affecting the stability of reactants, transition states, and products. For reactions involving this compound, the choice of solvent is critical.
Computational models can predict how different solvents might alter reaction pathways. For instance, in nucleophilic substitution reactions at the azetidine nitrogen or at the C2 position, the polarity of the solvent can play a crucial role. In polar solvents, charge-separated transition states are stabilized, which can accelerate the reaction rate. Conversely, non-polar solvents might favor concerted mechanisms.
For example, studies on the synthesis of other substituted azetidines have shown that solvent choice can impact reaction yields and stereoselectivity. In the formation of pentafluorosulfanylated azetidines, ethyl acetate (B1210297) was found to be an optimal solvent, with yields decreasing in more polar solvents like acetonitrile (B52724) or in less polar ones like toluene (B28343) acs.org. This suggests that a solvent of intermediate polarity may be ideal for reactions involving the azetidine ring, balancing the solubility of reactants and the stability of intermediates.
Table 1: Hypothetical Solvent Effects on a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Expected Effect on a Hypothetical S_N2 Reaction | Rationale |
| Hexane | 1.9 | Slow reaction rate | Poor stabilization of polar transition state. |
| Dichloromethane | 9.1 | Moderate reaction rate | Moderate stabilization of transition state. acs.org |
| Acetone | 21 | Faster reaction rate | Good stabilization of polar transition state. |
| Acetonitrile | 37.5 | Potentially lower yield due to side reactions | High polarity may promote undesired elimination or complex formation. acs.org |
| Water | 80.1 | Complicated effects due to hydrogen bonding | Strong solvation of the amine can hinder its nucleophilicity. |
This table is illustrative and based on general principles of solvent effects and data from related azetidine syntheses.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a powerful tool to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would be expected to show a region of significant negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen the primary site for protonation and alkylation. The regions around the hydrogen atoms of the bulky 2,2-dimethylpropyl group and the azetidine ring would exhibit positive potential.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com
In this compound, the HOMO is expected to be localized primarily on the nitrogen atom, consistent with its basic and nucleophilic character. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-C bonds of the azetidine ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability.
Computational studies on the synthesis of azetidines have utilized FMO analysis to predict reaction feasibility. researchgate.net Matching the frontier molecular orbital energies of reactants can be crucial for the success of cycloaddition reactions to form the azetidine ring. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Primary Localization | Predicted Reactivity Implication |
| HOMO | Nitrogen lone pair | Site of electrophilic attack (e.g., protonation, alkylation). |
| LUMO | σ* orbitals of the azetidine ring | Site of nucleophilic attack (e.g., ring-opening reactions). |
This table is based on theoretical principles of FMO analysis applied to a saturated N-heterocycle.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. For this compound, MD simulations can reveal the flexibility of the four-membered ring and the conformational preferences of the bulky side chain.
The azetidine ring is not planar and undergoes a puckering motion. The bulky 2,2-dimethylpropyl (neopentyl) group at the C2 position will influence this puckering and may favor specific conformations to minimize steric strain. MD simulations can map the potential energy surface of the ring-puckering and side-chain rotation, identifying the most stable conformers and the energy barriers between them.
In Silico Approaches to Molecular Interactions and Recognition
In silico methods are crucial in modern drug discovery and materials science for predicting how a molecule will interact with other molecules, particularly biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.govrjptonline.org
While there are no specific reported protein targets for this compound, docking studies could be employed to explore its potential as a ligand for various classes of proteins. For instance, given its structure as a cyclic amine, it could be docked into the binding sites of enzymes that process amine substrates or into receptors that recognize amine-containing neurotransmitters. The azetidine ring is a recognized scaffold in medicinal chemistry, and its derivatives have been designed as inhibitors for various enzymes. rjptonline.orgnih.govnih.gov
A hypothetical docking study would involve:
Selecting a protein target.
Defining the binding site.
Generating multiple conformations of this compound.
Placing these conformations into the binding site and scoring them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and solvation effects.
The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions between the ligand and the protein's amino acid residues. For example, docking studies on other azetidine derivatives have successfully predicted their binding interactions with enzymes like enoyl-acyl carrier protein reductase. rjptonline.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the molecular properties (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
A QSAR study on derivatives of this compound would involve:
Synthesizing and testing a series of related compounds with variations in their structure (e.g., substituents on the nitrogen or the ring).
Calculating a wide range of molecular descriptors for each compound (e.g., steric, electronic, hydrophobic, and topological properties).
Using statistical methods to build a regression model that correlates the descriptors with the measured biological activity.
Studies on azetidine-2-carbonitriles have shown that descriptors related to polarizability can be highly influential in their antimalarial activity. nih.govnih.gov For derivatives of this compound, a QSAR model could reveal the importance of factors like the size and electronics of substituents on the nitrogen for a hypothetical biological activity.
Table 3: Key Steps and Components of a Hypothetical QSAR Study
| Step | Description | Example Descriptors |
| Data Set Preparation | A series of analogues of this compound with measured biological activity. | LogP (hydrophobicity), Molar Refractivity (sterics), Dipole Moment (electronics). |
| Descriptor Calculation | Computational calculation of various physicochemical and structural properties. | Topological indices, quantum chemical descriptors (HOMO/LUMO energies). |
| Model Building | Use of statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to create the QSAR equation. | Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ... |
| Model Validation | Internal and external validation to ensure the model's robustness and predictive power. | Cross-validation (Q²), prediction for a test set (R²_pred). |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are important for applications in optoelectronics, including frequency conversion and optical switching. The key molecular property responsible for NLO effects is the hyperpolarizability (β).
Generally, molecules with significant NLO properties possess a large dipole moment, an extended π-conjugated system, and strong electron-donating and electron-accepting groups. Saturated heterocyclic compounds like this compound, which lack an extended π-system, are not typically expected to exhibit strong NLO properties. However, the introduction of suitable donor and acceptor groups onto the azetidine scaffold could potentially induce some NLO activity.
Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the hyperpolarizability of a molecule. While there is no specific research on the NLO properties of this compound, computational studies on other organic heterocyclic compounds have been performed to evaluate their potential as NLO materials. researchgate.net Such studies typically involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and first-order hyperpolarizability. For this compound, these values are predicted to be low.
Advanced Applications and Future Research Directions of 2 2,2 Dimethylpropyl Azetidine Derivatives
2-(2,2-Dimethylpropyl)azetidine as a Versatile Synthetic Building Block and Scaffold
The inherent ring strain and functionality of the azetidine (B1206935) core in this compound make it a powerful tool for synthetic chemists. medwinpublishers.com This scaffold provides a rigid framework that can be strategically elaborated to access a wide array of complex molecules. Its utility spans from the creation of novel heterocyclic systems to the design of conformationally constrained biomolecule analogs.
Development of Novel Heterocyclic Systems Incorporating the Azetidine Moiety
The this compound unit can be incorporated into larger, more complex heterocyclic structures through various synthetic transformations. The nitrogen atom of the azetidine ring can act as a nucleophile, participating in reactions to form fused, bridged, and spirocyclic systems. nih.gov For instance, intramolecular cyclization reactions starting from appropriately functionalized this compound derivatives can lead to the formation of novel polycyclic frameworks. nih.govrsc.org These new heterocyclic systems are of significant interest as they can exhibit unique biological activities and physical properties. The development of synthetic methods to access such compounds is an active area of research. nih.govresearchgate.netbas.bg
One strategy involves the use of ring-closing metathesis on an N-allyl-functionalized azetidine to create an eight-membered ring fused to the azetidine core. nih.gov Another approach utilizes intramolecular Buchwald-Hartwig amination to form fused ring systems. nih.gov These examples highlight the versatility of the azetidine scaffold in constructing diverse and complex molecular architectures.
Design and Synthesis of Conformationally Constrained Analogs of Biomolecules
The rigid nature of the azetidine ring makes this compound an excellent scaffold for the design of conformationally constrained analogs of biologically active molecules. nih.gov By incorporating this moiety into a peptide or other biomolecule, the conformational flexibility of the parent molecule can be reduced, leading to increased potency, selectivity, and metabolic stability.
For example, the phenylethylamine motif, present in many central nervous system (CNS) active agents, can be mimicked by incorporating an azetidine ring. nih.gov The synthesis of libraries based on this principle allows for the exploration of structure-activity relationships and the optimization of drug candidates. nih.govacs.org The ability to control the stereochemistry of the azetidine ring further enhances its utility in designing specific three-dimensional pharmacophores. nih.gov
Role in Enantioselective Catalysis and Chiral Material Science Research
Chiral azetidine derivatives, including those derived from this compound, have shown significant promise as ligands in enantioselective catalysis. nih.govljmu.ac.ukresearchgate.net The rigid, concave structure of cis-disubstituted azetidines can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. nih.govljmu.ac.ukresearchgate.net
A notable application is in copper-catalyzed Henry reactions, where amino azetidine ligands have been used to achieve excellent enantioselectivity in the reaction between aldehydes and nitromethane. nih.gov Computational studies have been instrumental in understanding the origin of this selectivity, highlighting the crucial role of the amino-substituent in directing the stereochemical outcome. nih.govrsc.org The development of new chiral azetidine-based ligands and their application in a broader range of asymmetric transformations remains a key area of future research.
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Azetidine Scaffold
Diversity-oriented synthesis (DOS) aims to generate structurally diverse collections of molecules for high-throughput screening. cureffi.org The this compound scaffold is an attractive starting point for DOS due to its inherent three-dimensionality and the ease with which it can be functionalized. nih.govcureffi.org
A common DOS strategy involves a "build/couple/pair" approach, where building blocks are synthesized, coupled together, and then subjected to a scaffold-defining reaction. cam.ac.uk By starting with a chiral azetidine core, libraries of stereochemically diverse compounds can be generated. cureffi.org These libraries can then be screened for biological activity, potentially leading to the discovery of new drug leads or chemical probes. cureffi.org The focus of such libraries can be tailored, for instance, towards CNS-active compounds by selecting building blocks with appropriate physicochemical properties. nih.govacs.org
Development of High-Throughput Synthesis and Screening Methodologies for Azetidine Libraries
To fully exploit the potential of azetidine-based scaffolds in drug discovery, efficient methods for the high-throughput synthesis and screening of azetidine libraries are essential. rsc.orgresearchgate.netnih.gov Solid-phase synthesis has proven to be a valuable tool in this regard, allowing for the rapid and parallel synthesis of a large number of compounds. nih.govcureffi.org
For example, a 1976-membered library of spirocyclic azetidines was successfully synthesized using solid-phase techniques. nih.gov The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is another powerful strategy for the rapid assembly of diverse molecular libraries. rsc.orgresearchgate.net High-throughput screening methods, such as SAMDI mass spectrometry, enable the rapid evaluation of these libraries for biological activity, accelerating the discovery process. nih.gov The development of focused screening libraries, designed to target specific protein families like kinases or GPCRs, can further increase the efficiency of hit identification. thermofisher.com
Integration of Computational Design with Synthetic Methodologies for Targeted Azetidine Structures
The integration of computational modeling with synthetic chemistry offers a powerful approach for the rational design of targeted azetidine structures. mit.edumit.edu Computational methods can be used to predict the properties of virtual compounds, allowing for the pre-screening of potential synthetic targets and prioritizing those with the highest likelihood of success. mit.edu
For instance, computational models have been developed to predict the outcome of photocatalyzed reactions to form azetidines, enabling researchers to identify promising reactant pairs without the need for extensive trial-and-error experimentation. mit.edumit.edu This approach has been successfully used to synthesize derivatives of known drugs, demonstrating the power of combining computational design with experimental synthesis. mit.edu Furthermore, computational tools can be used to design and analyze the properties of azetidine-based libraries, ensuring that they cover a diverse and relevant chemical space. nih.govresearchgate.netnih.gov
Emerging Research Areas and Unexplored Reactivity Modes of Highly Substituted Azetidines
The study of azetidines, four-membered nitrogen-containing heterocycles, is a dynamic area of organic synthesis and medicinal chemistry. nih.govjmchemsci.com Their high ring-strain energy, comparable to cyclobutane, makes them unique and reactive building blocks. nih.gov While research has historically focused on simpler substitution patterns, emerging areas are targeting more complex, highly substituted azetidines.
One burgeoning area is the use of photochemical methods to access and functionalize azetidines. chemrxiv.org For instance, visible-light-mediated aza Paternò-Büchi reactions are being developed for the synthesis of highly functionalized azetidines from readily available precursors. organic-chemistry.orgnih.gov Such methods could theoretically be applied to create precursors for this compound, although the steric bulk of the neopentyl group would present a significant challenge. Another photochemical strategy involves the modification of azetidine-2-carboxylic acids with alkenes, which has been shown to be a viable route to various 2-alkyl-substituted azetidines. chemrxiv.org
Strain-release reactions represent a key area of unexplored reactivity. nih.gov The inherent strain in the azetidine ring can be harnessed to drive reactions that form larger, more complex molecular architectures. For example, the ring-opening of photogenerated azetidinols and the reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been used to create diversely substituted azetidines. nih.govacs.org The influence of a bulky, non-coordinating substituent like a neopentyl group on the regioselectivity and stereoselectivity of these strain-release reactions remains an unexplored but potentially fruitful area of investigation.
The development of novel catalytic methods for direct C-H functionalization of the azetidine ring is another frontier. While methods for functionalizing the nitrogen atom are well-established, regioselective C-H activation at specific positions on the carbon skeleton, especially in the presence of bulky substituents, is a significant challenge and an area of active research.
Challenges and Opportunities in the Synthesis and Application of Highly Substituted Azetidines
The synthesis and application of highly substituted azetidines, particularly those with sterically demanding groups like the 2,2-dimethylpropyl substituent, are fraught with challenges but also rich with opportunities.
Challenges:
The primary challenge in synthesizing highly substituted azetidines is overcoming the high activation energy for the formation of the strained four-membered ring. organic-chemistry.org This is exacerbated by sterically bulky substituents, which can lead to unfavorable eclipsing interactions during the cyclization step. organic-chemistry.org
Synthesis: Many standard methods for azetidine synthesis, such as intramolecular cyclization of γ-haloamines, may fail or give low yields for precursors bearing a neopentyl group due to steric hindrance impeding the required bond formation. organic-chemistry.org Developing new synthetic protocols that can accommodate such bulky groups is a major hurdle. medwinpublishers.com
Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of azetidines with multiple substituents, including a bulky group at the C2 position, is a significant challenge. The substituent can influence the conformational preference of reaction intermediates, making stereochemical outcomes difficult to predict and control. medwinpublishers.com
Purification and Stability: Highly substituted, non-polar azetidines can be challenging to purify. Furthermore, while the azetidine ring is generally more stable than its three-membered aziridine (B145994) counterpart, high substitution can introduce new ring strain, potentially leading to decomposition pathways. nih.govmedwinpublishers.com
Opportunities:
Despite the challenges, the synthesis of highly substituted azetidines offers significant opportunities, particularly in the field of medicinal chemistry.
Novel Chemical Space: The incorporation of bulky, sp³-rich substituents like the neopentyl group allows for the exploration of novel chemical space. Such groups can significantly impact the pharmacokinetic properties of a drug candidate, for instance by providing a metabolic shield or by influencing binding to a biological target. nih.govnih.gov
Conformational Constraint: The rigid azetidine scaffold, when combined with bulky substituents, can lock a molecule into a specific conformation. This conformational constraint is highly desirable in drug design for optimizing interactions with protein binding sites. organic-chemistry.org
Development of New Synthetic Methods: The difficulties associated with synthesizing sterically hindered azetidines drive innovation in synthetic methodology. The demand for these complex building blocks encourages the development of new catalysts, reaction conditions, and strategic approaches, such as novel cycloaddition or ring-expansion reactions, that can broaden the scope of accessible structures. chemrxiv.orgmdpi.com
Below is a table summarizing the general challenges and opportunities associated with highly substituted azetidines.
| Feature | Challenges | Opportunities |
| Synthesis | Overcoming steric hindrance in ring formation; Low yields with standard methods. organic-chemistry.org | Drives innovation in synthetic methodology (e.g., photocatalysis, new catalysts). chemrxiv.orgnih.gov |
| Stereocontrol | Difficult to control diastereoselectivity due to conformational effects of bulky groups. medwinpublishers.com | Access to unique, conformationally locked structures for rational design. organic-chemistry.org |
| Properties | Potential for increased ring strain and instability; Purification difficulties. nih.gov | Exploration of novel chemical space; Potential for improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov |
| Applications | Limited availability of diverse building blocks hampers screening efforts. | Creation of unique scaffolds for drug discovery and materials science. nih.gov |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-(2,2-Dimethylpropyl)azetidine in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, azetidine derivatives are often prepared by reacting azetidine precursors with alkyl halides like 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Characterization via H and C NMR is critical to confirm the substitution pattern, particularly the methyl groups (δ ~1.0–1.2 ppm) and azetidine ring protons (δ ~3.0–3.5 ppm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR identifies the azetidine ring protons (multiplet at δ ~3.2 ppm) and the 2,2-dimethylpropyl group (singlet for methyl groups at δ ~1.1 ppm). C NMR confirms quaternary carbons in the dimethylpropyl moiety (δ ~35–40 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₇N at m/z 128.143) .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-H bonds in the alkyl group (~2800–3000 cm⁻¹) are diagnostic .
Q. What safety precautions are essential when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions to minimize inhalation risks .
- Waste Disposal : Collect residues in designated containers for halogenated/organic waste. Avoid aqueous disposal due to potential environmental toxicity .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the steric hindrance of the 2,2-dimethylpropyl group influence the reactivity of the azetidine ring in nucleophilic reactions?
- Methodological Answer : The bulky 2,2-dimethylpropyl group reduces the nucleophilicity of the azetidine nitrogen by steric shielding. This can be quantified using density functional theory (DFT) calculations to analyze electron density distribution and transition-state geometries. Experimental validation involves comparing reaction rates with less hindered analogs (e.g., methyl-substituted azetidines) under identical conditions (e.g., SN2 reactions with methyl iodide) .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives as enzyme inhibitors?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity chromatography to rule out nonspecific binding .
- Structural Studies : Co-crystallization with target enzymes (e.g., P2X7 receptors) or molecular docking simulations can clarify binding modes and explain discrepancies in activity .
Q. How can computational methods like DFT predict interactions of this compound with biological targets such as P2X7 receptors?
- Methodological Answer :
- DFT Optimization : Geometry optimization of the compound at the B3LYP/6-31G(d) level provides insights into its conformational preferences.
- Molecular Dynamics (MD) Simulations : Run MD trajectories (e.g., 100 ns) in explicit solvent to study binding stability with P2X7 receptor homology models. Key interactions include hydrogen bonding with Gln⁴⁶² and hydrophobic contacts with Leu⁴⁸⁸ .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and compare with experimental IC₅₀ values .
Q. What role does this compound play in modulating ion channel activity, particularly P2X receptors?
- Methodological Answer : Structural analogs of this compound, such as A-740003, act as selective P2X7 receptor antagonists by binding to the allosteric site near the transmembrane domain. Electrophysiological assays (patch-clamp) on HEK293 cells expressing P2X7 receptors can quantify inhibition (e.g., % block at 10 μM). Competitive binding assays using H-labeled ATP further validate target specificity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Testing : Conduct equilibrium solubility studies in solvents like water, DMSO, and hexane at 25°C using HPLC quantification.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies. The compound’s low polarity (logP ~2.5) favors solubility in chloroform or ethyl acetate over water .
- Crystallography : X-ray diffraction can reveal polymorphic forms that alter solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
